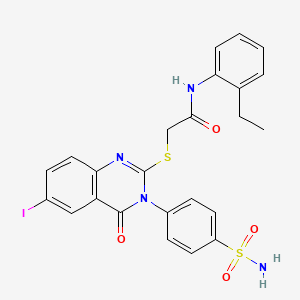

Caix/caxii-IN-1

Description

Overview of Carbonic Anhydrases (CAs) and Their Physiological Roles

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that are essential for various physiological processes. openaccessjournals.commdpi.com They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. openaccessjournals.comtandfonline.com This seemingly simple reaction is critical for maintaining acid-base balance, respiration, ion transport, and the formation of various body fluids like cerebrospinal fluid and gastric acid. openaccessjournals.comtandfonline.comontosight.ai There are 16 known isoforms of carbonic anhydrases in mammals, each with distinct cellular localizations and activities. mdpi.compnas.org These isoforms can be found in the cytosol, associated with the cell membrane, or in mitochondria. pnas.org

Specificity and Significance of CAIX and CAXII Isoforms in Cellular Homeostasis

Among the various CA isoforms, CAIX and CAXII are transmembrane proteins that are particularly important in the context of tumor biology. tandfonline.comresearchtrends.net Both are overexpressed in a variety of solid tumors, while their expression in normal tissues is limited. researchtrends.netmdpi.com This differential expression makes them attractive targets for anticancer therapies. tandfonline.com

CAIX and CAXII play a crucial role in maintaining cellular pH homeostasis. mdpi.com Cancer cells, due to their altered metabolism, often produce an excess of acidic byproducts. researchgate.net CAIX and CAXII help to manage this acidic environment by converting carbon dioxide into bicarbonate, which can then be transported to regulate intracellular pH. tandfonline.compnas.org Even minor changes in the intracellular and extracellular pH can significantly impact the function of tumor cells, including their ability to produce energy, migrate, and invade surrounding tissues. researchgate.net

The structure of these enzymes includes an extracellular catalytic domain, a transmembrane helix, and an intracellular domain. tandfonline.com CAIX is unique in that it possesses a proteoglycan-like (PG) domain, which is involved in cell adhesion. mdpi.com

Role of CAIX and CAXII in Hypoxia-Induced Cellular Adaptation

Hypoxia, a condition of low oxygen supply, is a common feature of solid tumors. researchgate.net In response to hypoxia, cancer cells adapt their gene expression to survive and thrive in this altered microenvironment. researchgate.net One of the key adaptations is the upregulation of CAIX, which is mediated by the hypoxia-inducible factor-1α (HIF-1α). bmj.comfrontiersin.org CAIX expression is a major adaptation to hypoxic conditions and helps cancer cells to maintain a favorable intracellular pH in the face of increased acid production from anaerobic glycolysis. tandfonline.comresearchgate.net

While CAIX expression is strongly induced by hypoxia, the regulation of CAXII by hypoxia is less clear and appears to be independent of HIF-1α in some contexts. tandfonline.comfrontiersin.org However, both enzymes contribute to the adaptation of cancer cells to the tumor microenvironment by regulating pH. frontiersin.org This function is critical for cancer cell survival, proliferation, and invasion. frontiersin.orgfrontiersin.org The inhibition of CAIX and CAXII can lead to a reduction in tumor growth and metastasis, highlighting their importance as therapeutic targets. frontiersin.orgoncotarget.com

Table 1: Research Findings on CAIX and CAXII

| Finding | Description | Citations |

| Role in pH Regulation | CAIX and CAXII are transmembrane enzymes that catalyze the conversion of CO2 to bicarbonate and a proton, playing a crucial role in regulating intracellular and extracellular pH. | tandfonline.comontosight.aibmj.com |

| Tumor Association | Both isoforms are overexpressed in a variety of solid tumors with limited expression in normal tissues, making them attractive anticancer targets. | tandfonline.comresearchtrends.netmdpi.com |

| Hypoxia Induction | CAIX expression is strongly induced by hypoxia through the HIF-1α pathway, a key adaptation of cancer cells to the tumor microenvironment. | bmj.comfrontiersin.orgfrontiersin.org |

| CAXII Regulation | The regulation of CAXII by hypoxia is less dependent on HIF-1α compared to CAIX. | tandfonline.comfrontiersin.org |

| Therapeutic Target | Inhibition of CAIX and CAXII can reduce tumor growth and metastasis. | frontiersin.orgoncotarget.com |

| Structural Difference | CAIX has a unique proteoglycan-like domain involved in cell adhesion, which is absent in CAXII. | mdpi.complos.org |

Structure

3D Structure

Properties

Molecular Formula |

C24H21IN4O4S2 |

|---|---|

Molecular Weight |

620.5 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-2-[6-iodo-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C24H21IN4O4S2/c1-2-15-5-3-4-6-20(15)27-22(30)14-34-24-28-21-12-7-16(25)13-19(21)23(31)29(24)17-8-10-18(11-9-17)35(26,32)33/h3-13H,2,14H2,1H3,(H,27,30)(H2,26,32,33) |

InChI Key |

KBHINLUAWWNHMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Molecular and Structural Basis of Caix and Caxii Function

Differences in Active Site Architecture Between CAIX, CAXII, and Other CA Isoforms

The active site of CAIX is characterized by a higher degree of lipophilicity compared to CAXII. tandfonline.com This is attributed to a greater number of valine residues, which have non-polar isopropyl side chains. tandfonline.com This lipophilic nature facilitates strong aromatic-aromatic interactions with certain inhibitor molecules. tandfonline.com

Key amino acid residue differences distinguish the active sites of CAIX and CAXII. nih.gov These variations, found at positions 67, 91, 131, 132, and 135, influence the binding of inhibitors. nih.gov For instance, the presence of serine at positions 132 and 135 in CAXII creates a more slender hydrophobic area within the active site compared to CAIX. nih.gov Furthermore, the substitution of certain amino acids in the hydrophobic pocket, such as I91L and F131V, contributes significantly to the differential binding of inhibitors between CAII and CAIX. acs.org

| Amino Acid Position | CAIX | CAXII | CAII |

| 67 | Glutamine | Lysine | Asparagine |

| 91 | Leucine | Threonine | Isoleucine |

| 131 | Valine | Alanine | Phenylalanine |

| 132 | Alanine | Serine | Not specified |

| 135 | Leucine | Serine | Not specified |

Table 2: Key amino acid differences in the active sites of CAIX, CAXII, and CAII. nih.govacs.org

Enzymatic Mechanism of CO2 Hydration by CAIX and CAXII

Carbonic anhydrases, including CAIX and CAXII, are zinc metalloproteins that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com This reaction is fundamental to their role in pH regulation.

The catalytic mechanism involves a two-step process. In the first step, a zinc-bound hydroxide (B78521) ion (Zn-OH⁻) performs a nucleophilic attack on a carbon dioxide molecule, resulting in the formation of a bicarbonate ion (HCO₃⁻). tandfonline.com Subsequently, the bicarbonate ion is displaced by a water molecule and released into the surrounding solution. tandfonline.com The second, rate-limiting step involves the regeneration of the zinc-bound hydroxide ion. This is achieved through a proton shuttle mechanism, where a proton is transferred from the zinc-bound water molecule to the surrounding medium, a process often facilitated by histidine residues in the active site. tandfonline.comnih.gov The efficiency of these enzymes is determined by the rate of this proton shuttle. tandfonline.com

pH-Dependent Catalytic Activity of CAIX and CAXII

A defining characteristic of CAIX and CAXII is their catalytic activity under varying pH conditions, particularly the acidic tumor microenvironment.

CAIX is notably adapted for catalysis at low pH. researchgate.netacs.org It remains structurally and functionally stable at pH values as low as 5.0. researchgate.net The presence of the N-terminal proteoglycan-like (PG) domain is crucial for this adaptation. nih.gov The PG domain enables CAIX to efficiently hydrate (B1144303) CO₂ at the low pH levels found in tumors. nih.gov Studies have shown that the optimal pH for the catalytic activity of the CAIX catalytic domain alone is 7.01, but this shifts to 6.49 when the PG domain is present. nih.gov

Both CAIX and CAXII activity increases in response to a lower pH. plos.org However, CAIX demonstrates higher catalytic activity per mole of enzyme across the entire pH range compared to CAXII, with this difference being more pronounced at lower pH values. plos.org The catalytic efficiency (kcat/Km) for CO₂ hydration by CAIX is 3.8 x 10⁷ M⁻¹s⁻¹ with an apparent pKa of 6.2. plos.org At low pH, CAIX is more efficient than CAXII and shifts the equilibrium between CO₂ and bicarbonate to favor CO₂ production and proton consumption. plos.org This allows CAIX to help stabilize the pH in the tumor microenvironment at a level that supports cancer cell survival. plos.org

| Enzyme | Catalytic Efficiency (kcat/Km for CO₂ hydration) | Apparent pKa | Optimal pH with PG domain |

| CAIX | 3.8 x 10⁷ M⁻¹s⁻¹ | 6.2 | 6.49 |

| CAXII | Lower than CAIX, especially at low pH | Not specified | N/A (lacks PG domain) |

Table 3: pH-dependent catalytic parameters of CAIX and CAXII. nih.govplos.org

Dysregulation of Caix and Caxii in Pathological Contexts

Transcriptional Regulation of CAIX and CAXII Expression

The expression of CAIX and CAXII is tightly controlled by the cellular microenvironment, most notably by the availability of oxygen.

The expression of CAIX is predominantly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α). tandfonline.comfrontiersin.org Under low oxygen conditions (hypoxia), a common feature of solid tumors, the HIF-1α protein stabilizes and translocates to the nucleus. frontiersin.orgoncotarget.com There, it binds to a specific DNA sequence known as the hypoxia-response-element (HRE) located in the promoter region of the CA9 gene. tandfonline.comnih.gov This binding initiates the transcription of the CA9 gene, leading to increased production of the CAIX protein. nih.gov

This HIF-1-mediated pathway is a major driver of CAIX overexpression in a multitude of cancers. frontiersin.orgmdpi.com The upregulation of CAIX is a critical adaptive response, as it helps cancer cells manage the acidic conditions that result from their increased reliance on glycolytic metabolism in the hypoxic environment. frontiersin.orgtandfonline.com By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH while contributing to the acidification of the extracellular space, which in turn promotes tumor invasion and suppresses anti-tumor immune responses. frontiersin.orgresearchgate.net The strong dependence of CAIX expression on HIF-1 activity makes it a reliable endogenous marker of tumor hypoxia. frontiersin.orgnih.gov Besides hypoxia, other signaling pathways, such as the PI3K pathway, can also promote CAIX expression by increasing the transcriptional activity of HIF-1α. oncotarget.comnih.gov

The regulation of CAXII by hypoxia is more complex and less direct than that of CAIX. While some studies suggest that the CA12 gene is also a HIF-responsive gene, other evidence has questioned this direct correlation. nih.gov Although CAXII is upregulated in hypoxic tumors, its dependence on HIF-1 is not as clearly established as it is for CAIX. frontiersin.org

In some tumor types, CAXII expression is induced in regions adjacent to necrotic, and therefore hypoxic, areas. openaccessjournals.com However, factors other than hypoxia, such as the tumor's grade of differentiation, may also play a dominant role in regulating CAXII expression. openaccessjournals.com For example, in colorectal cancer, while both CAIX and CAXII expression can be associated with hypoxia, CAXII expression can also occur outside of hypoxic tissues. mdpi.com This suggests that while hypoxia contributes to its upregulation, other regulatory mechanisms are also significantly involved in controlling CAXII expression in different pathological states. mdpi.com

CAIX and CAXII Expression Patterns in Disease States

The expression levels of CAIX and CAXII in tumors are not uniform and have been shown to correlate with disease outcomes and vary across different types of tissues and cancers.

In contrast, the prognostic significance of CAXII is more variable and can be tissue-dependent. In some cancers, such as NSCLC, high CAXII expression has been associated with a better prognosis. researchgate.net A study on NSCLC patients found that a "high CAIX/low CAXII" expression profile was linked to the worst outcomes, suggesting the two enzymes may have dual or opposing roles in tumor progression. researchgate.net However, in other cancers like oral squamous carcinoma and colon carcinoma, increased CAXII expression has been linked to more advanced disease and poorer prognosis. researchgate.net

Table 1: Prognostic Significance of CAIX and CAXII Expression in Various Cancers This table summarizes findings on the correlation between CAIX/CAXII expression and patient prognosis in different cancer types.

| Cancer Type | Marker | Correlation with Prognosis | Reference |

|---|---|---|---|

| Breast Cancer | CAIX | Poor | aacrjournals.orgfrontiersin.org |

| Non-Small Cell Lung Cancer (NSCLC) | CAIX | Poor | researchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) | CAXII | Favorable | researchgate.net |

| Triple-Negative Breast Cancer (TNBC) | CAIX | Poor | researchgate.net |

| Glioblastoma | CAIX | Poor | mdpi.com |

| Colorectal Cancer | CAXII | Poor | researchgate.net |

CAIX and CAXII exhibit distinct expression patterns in both normal and cancerous tissues. In normal adult tissues, CAIX expression is highly restricted, found primarily in the epithelial cells of the stomach and gut. nih.govmdpi.com Conversely, CAXII is expressed in a wider range of healthy tissues, including the kidney, pancreas, and prostate. mdpi.com

In tumors, their expression patterns can be highly informative. For example, in breast cancer, CAIX and CAXII expression often differs between molecular subtypes. nih.govmdpi.com CAIX is more frequently expressed in aggressive, high-grade, triple-negative breast cancers, while CAXII expression is more commonly associated with lower-grade, estrogen receptor (ER)-positive (luminal) subtypes. nih.govmdpi.com Studies have shown that there is often no co-expression of CAIX and CAXII within the same breast cancer tumor samples. nih.gov

In colorectal cancer, the expression can vary between different consensus molecular subtypes (CMS). CMS3 tumors, for instance, show pronounced co-expression of both CAIX and CAXII, which is often associated with hypoxic regions. mdpi.com In contrast, CMS1 tumors may show low CAIX expression but more frequent CAXII expression, which is not always tied to hypoxia. mdpi.com This differential expression highlights the complex and tissue-specific regulation and function of these enzymes in cancer. mdpi.comnih.gov

Table 2: Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Caix/caxii-IN-1 | - |

| Carbonic Anhydrase IX | CAIX |

| Carbonic Anhydrase XII | CAXII |

Targeting Caix and Caxii: Principles of Inhibitor Design and Discovery

Rationale for CAIX/CAXII Inhibition as a Therapeutic Strategy

The primary impetus for targeting carbonic anhydrase IX (CAIX) and XII (CAXII) is their strong association with cancer, particularly in the context of hypoxic tumors. mdpi.com Unlike ubiquitously expressed cytosolic isoforms such as CAI and CAII, CAIX and CAXII are significantly upregulated in a wide variety of solid tumors in response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.govijcce.ac.ir This overexpression is primarily driven by the Hypoxia-Inducible Factor (HIF) signaling cascade. ijcce.ac.ir

These transmembrane enzymes play a crucial role in pH regulation. oncotarget.com Cancer cells exhibit altered metabolism, often relying on glycolysis even in the presence of oxygen, which leads to the production of acidic byproducts like lactic acid. oncotarget.com CAIX and CAXII catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively managing the acid-base balance. nih.govnih.gov By extruding acid, they help maintain a stable, slightly alkaline intracellular pH (pHi), which is essential for cell survival, proliferation, and evasion of apoptosis, while contributing to an acidic extracellular pH (pHe). nih.govoncotarget.comaacrjournals.org

This extracellular acidosis facilitates tumor invasion, metastasis, and the breakdown of the extracellular matrix. researchgate.net Furthermore, the acidic microenvironment can impair the efficacy of weakly basic chemotherapeutic drugs (like doxorubicin) by reducing their uptake into tumor cells and can also contribute to resistance against radiotherapy. nih.gov Therefore, inhibiting CAIX and CAXII offers a multi-pronged therapeutic attack:

Disruption of pH Regulation: Inhibition leads to intracellular acidification and extracellular alkalinization, creating a less favorable environment for tumor cell survival and proliferation. nih.govoncotarget.com

Enhanced Chemotherapy Efficacy: By reducing extracellular acidosis, CAIX/CAXII inhibitors can improve the uptake and effectiveness of certain chemotherapy agents. nih.gov

Increased Radiosensitivity: Targeting these enzymes can make cancer cells more susceptible to radiation-based treatments. mdpi.comnih.gov

Reduced Metastasis: By altering the tumor microenvironment and cellular adhesion properties, inhibition can decrease the invasive potential of cancer cells. mdpi.comoncotarget.com

Given their restricted expression in normal tissues and their critical role in tumor progression, CAIX and CAXII are considered validated targets for the development of selective anticancer therapies with potentially fewer side effects. nih.govoncotarget.com

Chemical Classes of CAIX/CAXII Inhibitors (e.g., Sulfonamides, Ureido-Substituted Benzenesulfonamides)

A diverse range of chemical scaffolds has been explored for the inhibition of CAIX and CAXII. The most prominent and extensively studied class is the sulfonamides . auctoresonline.org

Sulfonamides: Aromatic and heterocyclic sulfonamides are the cornerstone of CA inhibitor design. Their primary sulfonamide group (SO₂NH₂) is a potent zinc-binding group (ZBG) that anchors to the Zn(II) ion within the enzyme's active site in its deprotonated form. ijcce.ac.irauctoresonline.org This class includes early, non-selective inhibitors like acetazolamide (B1664987) as well as newer, more isoform-specific compounds. nih.gov

Ureido-Substituted Benzenesulfonamides: This subclass has emerged as a particularly promising group for achieving high potency and selectivity against tumor-associated isoforms. mdpi.comnih.gov Compounds like SLC-0111 (also known as U-104) have demonstrated significant anticancer properties and have advanced into clinical trials. mdpi.comfrontiersin.org The ureido linker provides structural flexibility, allowing different substituent groups to orient effectively within the enzyme's active site subpockets, which is crucial for controlling inhibitory power and selectivity. mdpi.com The investigational compound CAIX/CAXII-IN-1 belongs to this chemical class, designed to specifically target the tumor-related isoforms. medchemexpress.eumedchemexpress.com

Sulfamates and Ureidosulfamates: These compounds represent another important class of CA inhibitors. mdpi.comnih.gov Like sulfonamides, they are believed to bind the catalytic zinc ion. ijcce.ac.ir Ureido-substituted sulfamates, in particular, have been the focus of significant research, yielding potent and selective inhibitors of CAIX and CAXII. mdpi.com

Coumarins and Sulfocoumarins: This class of inhibitors operates through a different mechanism. They are believed to be prodrugs that are hydrolyzed by esterases within the CA active site, with the resulting carboxylic acid derivative occluding the active site entrance without directly binding the zinc ion. nih.govnih.gov This distinct mechanism can lead to highly isoform-selective inhibitory profiles. nih.govauctoresonline.org

Table 1: Inhibitory Activity of Representative CAIX/XII Inhibitors This table shows the inhibition constants (Ki) in nanomolar (nM) for various compounds against key carbonic anhydrase isoforms. Lower Ki values indicate higher potency.

| Compound | CAI (Ki, nM) | CAII (Ki, nM) | CAIX (Ki, nM) | CAXII (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|---|

| This compound | >10000 | 1000 | 29.1 | 8.8 | Tumor-associated selective |

| SLC-0111 (U-104) | 9600 | 500 | 45 | 5.7 | Tumor-associated selective |

| Acetazolamide | 250 | 12 | 25 | 5.7 | Non-selective |

| S4 (Ureidosulfamate) | 5600 | 546 | 7 | 2 | Tumor-associated selective |

Data sourced from multiple studies. mdpi.comnih.govmedchemexpress.commedchemexpress.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for CAIX/CAXII Inhibitor Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of CAIX and CAXII inhibitors, guiding the rational modification of chemical structures to enhance potency and selectivity. auctoresonline.org The primary sulfonamide group is recognized as the critical pharmacophore for zinc binding. ijcce.ac.ir Consequently, SAR studies often focus on modifications to the scaffold to which this group is attached.

For benzenesulfonamide (B165840) derivatives, the strategy involves adding various "tail" moieties to the benzene (B151609) ring. These tails can extend into different regions of the CA active site cavity, forming interactions with specific amino acid residues that differ between isoforms. ijcce.ac.ir This is the key to achieving selectivity. For instance, in the development of ureido-substituted benzenesulfonamides, the nature of the substituent on the terminal phenyl ring of the ureido group is critical. The flexibility of the ureido linker allows these terminal groups to probe distinct subpockets within the active site. mdpi.com

Crystallographic studies have been invaluable in elucidating these relationships. For example, the crystal structure of a CAIX mimic in complex with an inhibitor revealed that the sulfonamide group coordinates with the active site zinc ion, forming the canonical interactions expected for this class of inhibitors. acs.org Further SAR studies have shown that introducing small unsaturated carbon chains can modulate activity against different isoforms, though sometimes at the cost of selectivity. auctoresonline.org By systematically synthesizing and testing series of related compounds, researchers can build a comprehensive understanding of how specific structural changes—such as adding electron-withdrawing or electron-donating groups, or altering the size and shape of substituents—affect the inhibitory profile against CAIX, CAXII, and off-target isoforms like CAI and CAII. acs.org

Computational and Rational Drug Design Approaches for CAIX/CAXII Inhibitors

Computational and rational drug design approaches have become indispensable tools in the discovery and optimization of CAIX/CAXII inhibitors. frontiersin.org These in silico methods allow researchers to predict and analyze the interactions between potential drug molecules and their protein targets, accelerating the design-synthesis-test cycle.

Molecular Docking: This technique is widely used to predict the binding pose of a small molecule inhibitor within the active site of CAIX or CAXII. frontiersin.org It helps in visualizing how the inhibitor's functional groups, such as the zinc-binding sulfonamide and the selectivity-determining tail, interact with key amino acid residues. nih.gov Novel compounds have been identified based on such in silico drug design approaches. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted protein-inhibitor complex over time. acs.org These simulations provide insights into the dynamic behavior of the inhibitor in the active site and can help refine the understanding of the binding interactions. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcce.ac.irijcce.ac.ir By generating quantitative descriptors that capture the physicochemical properties of molecules, researchers can build predictive models to estimate the inhibitory activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ijcce.ac.ir

Hybrid Computational Models: More advanced models have been developed that account for broader biological contexts, such as the interplay between tumor metabolism, the immune system, and the tumor microenvironment, to better evaluate potential therapeutic combinations involving CAIX inhibitors. frontiersin.org

These computational strategies were instrumental in designing novel series of inhibitors, including hydroxyimine-tethered benzenesulfonamides, using known inhibitors like SLC-0111 as a lead molecule for further development. acs.org

Strategies for Achieving Isoform Selectivity in CAIX/CAXII Inhibition

Achieving isoform selectivity is arguably the most critical challenge in developing CA inhibitors for cancer therapy. The goal is to potently inhibit the tumor-associated isoforms CAIX and CAXII while sparing the ubiquitous, physiologically important cytosolic isoforms CAI and CAII to minimize potential side effects. mdpi.comauctoresonline.org

Selectivity is achieved by exploiting the subtle but significant structural differences in the active site cavities of the various CA isoforms. nih.gov While the zinc-coordinating histidine residues are highly conserved, the amino acid residues lining the active site cleft, particularly those further from the metal ion, vary between isoforms. These differences create unique "subpockets" that can be targeted. mdpi.com

Key structural variations between CAIX and CAXII have been identified at specific residue positions, including 67, 91, 131, 132, and 135. nih.gov Inhibitor design strategies focus on attaching chemical tails to the core scaffold (e.g., the benzenesulfonamide) that can form specific hydrogen bonds or van der Waals interactions with these unique residues in CAIX and/or CAXII, but which would clash with or fail to interact favorably with the residues found in CAI and CAII. nih.gov

For example, the ureido-substituted benzenesulfonamides and sulfamates are particularly effective at achieving selectivity because the flexible ureido linker allows the terminal part of the molecule to adopt a conformation that fits snugly into the active sites of CAIX and CAXII, while being a poor fit for CAI and CAII. mdpi.com Similarly, the coumarin (B35378) class of inhibitors achieves selectivity through a distinct mechanism that does not involve direct zinc binding, offering an alternative route to isoform-specific targeting. nih.govauctoresonline.org The development of protein-small molecule hybrids, where an inhibitor is tethered to a highly selective antibody mimetic, represents another advanced strategy to confer enhanced selectivity. acs.org

Advanced Research Methodologies and Emerging Directions

Investigating Adaptive Mechanisms to CAIX/CAXII Inhibition

Despite the promise of CAIX/CAXII inhibitors, the durability of their therapeutic effect can be limited by the development of adaptive resistance, which can lead to tumor recurrence. mdpi.comnih.gov Understanding the mechanisms by which cancer cells adapt to CAIX/CAXII inhibition is therefore crucial for developing more robust and lasting therapeutic strategies.

One primary adaptive mechanism involves the upregulation of other pH-regulating molecules. nih.gov For instance, studies have shown that the silencing of CAIX can lead to the overexpression of CAXII, effectively compensating for the loss of CAIX function and maintaining extracellular acidification. nih.gov Cancer cells may also rely on other systems like the Na+/H+ exchanger 1 (NHE1) or V-ATPase proton pumps to maintain their pH balance in the face of CAIX inhibition. nih.gov

Another significant adaptive response occurs at the metabolic level. As previously discussed, cancer cells respond to CAIX inhibition by increasing glutamine uptake and subsequent glutathione (B108866) (GSH) synthesis to maintain redox homeostasis and prevent ferroptosis. nih.govnih.gov This metabolic reprogramming is a key survival strategy. Furthermore, a decrease in glucose metabolism and the subsequent reduction in acid production has also been proposed as a potential compensatory mechanism. nih.gov These findings highlight that targeting CAIX/CAXII as a monotherapy may be insufficient, underscoring the importance of combination therapies that simultaneously block these adaptive pathways to prevent therapeutic resistance. mdpi.com

Development of Novel CAIX/CAXII-Targeting Modalities (e.g., Antibody-Drug Conjugates, Peptides)

Building on the validation of CAIX/CAXII as therapeutic targets, research has expanded beyond small-molecule inhibitors to include novel targeting modalities designed to deliver potent anti-cancer agents directly to tumor cells. tandfonline.com

Antibody-Drug Conjugates (ADCs): ADCs leverage the high specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic payload directly to cancer cells expressing the target antigen, thereby minimizing systemic toxicity. researchgate.net Several ADCs targeting CAIX have been developed. For example, BAY 79-4620 is an ADC composed of a monoclonal antibody conjugated to the cytotoxic agent monomethyl auristatin E. nih.gov This ADC has demonstrated significant anti-cancer effects in preclinical xenograft models, with some models showing complete tumor reduction after a single dose. nih.gov The development of mAbs that target the catalytic domain of CAIX is another area of active investigation. nih.gov

Peptides: Peptides offer several advantages as targeting vectors, including high selectivity, efficiency, and relatively low immunogenicity compared to full-sized antibodies. mdpi.comfrontiersin.org Peptide-drug conjugates (PDCs) operate on a similar principle to ADCs, using a tumor-homing peptide to deliver a cytotoxic drug. nih.gov The smaller size of peptides allows for rapid tumor penetration and faster clearance from the body, which can be advantageous for imaging and therapeutic applications. mdpi.comnih.gov Various peptides that bind to CAIX have been identified and are being explored for the development of novel PDCs and other targeted therapies. mdpi.com

Other innovative approaches include the development of CAIX-directed immunoliposomes, which are liposome (B1194612) carriers loaded with an anti-cancer drug and decorated with an anti-CAIX antibody to facilitate tumor-selective drug delivery. nih.gov These diverse and advanced modalities hold the potential to offer more precise and potent therapeutic options for cancers that overexpress CAIX/CAXII. researchgate.net

Conclusion and Future Perspectives in Caix/caxii Research

Summary of Key Preclinical Findings

Research published in the European Journal of Medicinal Chemistry details the synthesis and evaluation of a series of iodoquinazolinone benzenesulfonamides, with Caix/caxii-IN-1 (Compound 9) being the most effective against the tumor-specific isoforms CAIX and CAXII. nih.gov

Key preclinical data for this compound include its potent inhibitory activity and its cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibition of human (h) CA isoforms, with particularly strong activity against the tumor-associated hCA IX and hCA XII. nih.gov

Inhibitory Activity: The inhibition constants (Kᵢ) of this compound highlight its potency against the target enzymes. nih.gov

| Enzyme Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA IX | 29.1 |

| hCA XII | 8.8 |

This table presents the nanomolar (nM) concentration of this compound required to produce 50% inhibition of the enzyme activity.

Cytotoxicity: The compound's effectiveness in killing cancer cells was assessed across several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate significant cytotoxic activity. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG-2 | Hepatocellular Carcinoma | 1.78 |

| HCT-116 | Colon Carcinoma | 1.94 |

| MCF-7 | Breast Cancer | 3.07 |

This table shows the micromolar (µM) concentration of this compound required to inhibit the growth of 50% of the cancer cells in vitro.

Furthermore, this compound exhibited a favorable selectivity profile, with lower toxicity observed against the normal human fibroblast cell line WI38. nih.gov An additional significant finding was the compound's radiosensitizing activity. When combined with a single 8 Gy dose of gamma radiation, this compound enhanced radiation-induced cell death in cancer cells, suggesting a synergistic effect that could be exploited in combination therapies. nih.gov Molecular docking studies have provided insights into the key interactions between this compound and the active sites of CAIX and CAXII, which helps to explain its potent and selective activity. nih.gov

Unresolved Questions and Future Research Directions in CAIX/CAXII Biology and Inhibition

Despite the progress in developing CAIX/CAXII inhibitors, several critical questions remain unanswered, paving the way for future research.

Mechanisms of Resistance: A primary concern is the potential for adaptive resistance to CAIX/CAXII inhibitors, which could limit their long-term efficacy. google.comfrontiersin.org Understanding the molecular mechanisms that drive resistance is crucial for developing strategies to overcome it.

Role of CAXII: While the role of CAIX in tumor progression is well-documented, the specific contributions of CAXII are less understood. researchgate.net Further research is needed to elucidate its distinct functions and its interplay with CAIX.

Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to CAIX/CAXII inhibitor therapy is a significant challenge. frontiersin.org The expression levels of CAIX and CAXII are a starting point, but a more nuanced understanding of the tumor microenvironment and genetic context is likely required.

Combination Therapies: Exploring the full potential of CAIX/CAXII inhibitors in combination with other treatments, such as immunotherapy, chemotherapy, and radiation, is a key area for future investigation. frontiersin.orgfrontiersin.org Preclinical studies have shown that inhibiting CAIX can enhance the efficacy of immune checkpoint inhibitors, but the optimal combinations and scheduling need to be determined. frontiersin.org

Beyond Cancer: The roles of CAIX and CAXII in other diseases are not fully explored. Investigating their involvement in conditions such as epilepsy, glaucoma, and obesity could open new therapeutic avenues for CA inhibitors. researchgate.net

Translational Potential of CAIX/CAXII Inhibitors (Preclinical Outlook)

The preclinical data for CAIX/CAXII inhibitors, including this compound, suggest significant translational potential. The ability of these compounds to target tumor-specific enzymes that are crucial for survival in the hypoxic microenvironment makes them attractive candidates for cancer therapy. nih.gov

The development of selective small molecule inhibitors like SLC-0111, which has undergone Phase I clinical trials, has provided a proof of concept for this therapeutic strategy. frontiersin.orgnih.govmdpi.com The safety and tolerability data from these trials are encouraging and support further clinical investigation. nih.gov

The preclinical findings for this compound, with its potent and selective inhibition, significant cytotoxicity against cancer cells, and radiosensitizing effects, position it as a promising candidate for further development. nih.gov Its lower toxicity to normal cells suggests a potentially favorable therapeutic window. nih.gov

Future preclinical work on compounds like this compound will likely focus on:

In vivo efficacy studies in animal models of various cancers.

Pharmacokinetic and pharmacodynamic profiling to understand the drug's absorption, distribution, metabolism, and excretion.

In-depth investigation of its efficacy in combination with standard-of-care therapies.

The ultimate goal is to translate these promising preclinical findings into effective clinical treatments that can improve outcomes for patients with a wide range of solid tumors. researchgate.net

Q & A

Q. How to design a case study linking this compound to bladder cancer progression?

- Methodology :

Clinical correlation : Analyze TCGA data to correlate CAIX expression with tumor stage and survival .

Functional validation : Treat patient-derived organoids with this compound and measure apoptosis via Annexin V staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.